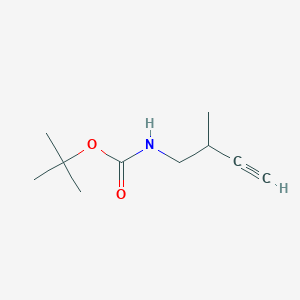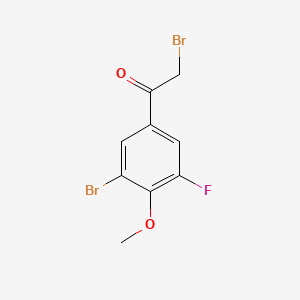![molecular formula C34H53NO7S B13430107 [(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopenta[a]phenanthrene core, which is characteristic of many biologically active steroids, and a sulfonylcarbamate group, which is often associated with pharmacological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent attachment of the sulfonylcarbamate group. Typical synthetic routes may include:
Formation of the Cyclopenta[a]phenanthrene Core: This step might involve cyclization reactions, such as Diels-Alder reactions, followed by functional group modifications.
Attachment of the Sulfonylcarbamate Group: This step could involve the reaction of an appropriate sulfonyl chloride with a carbamate precursor under basic conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalytic processes, continuous flow reactors, and other advanced techniques to ensure scalability and efficiency.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halides (e.g., HCl, HBr) or nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions would depend on the specific functional groups present in the molecule and the reaction conditions used.
科学的研究の応用
The compound may have various scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: As a probe or tool to study biological processes.
Medicine: Potential therapeutic applications due to its pharmacological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific molecular targets and pathways involved. For example, if it acts as a drug, it may interact with specific receptors or enzymes in the body to exert its effects. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
Steroids: Compounds with a similar cyclopenta[a]phenanthrene core.
Sulfonylcarbamates: Compounds with a similar sulfonylcarbamate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to other similar compounds.
特性
分子式 |
C34H53NO7S |
|---|---|
分子量 |
619.9 g/mol |
IUPAC名 |
[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22-,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1 |
InChIキー |
JLMRPDFFAJUPGE-YVBUYISXSA-N |
異性体SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
正規SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


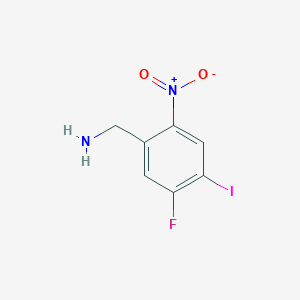
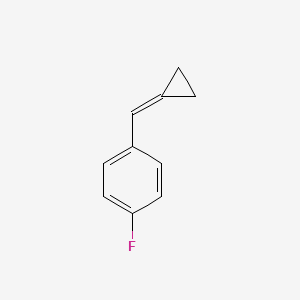

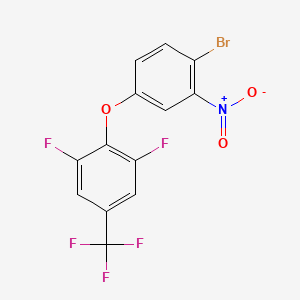
![N-[2-[Bis(4-methoxyphenyl)phenylmethoxy]-1-(hydroxymethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B13430040.png)
![7-[4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13430050.png)


![4-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430075.png)
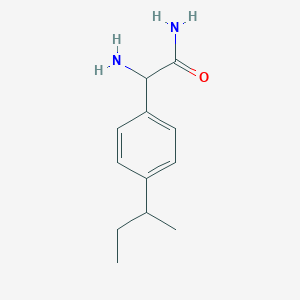
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B13430092.png)
